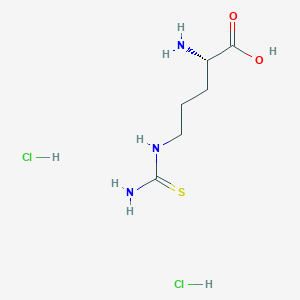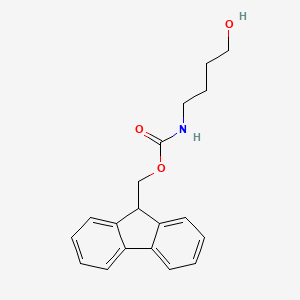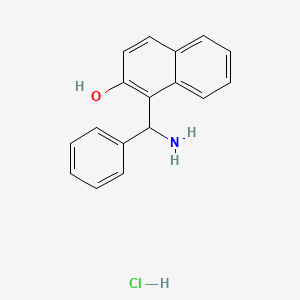
Ácido 3-bromopirridina-2,6-dicarboxílico
Descripción general
Descripción
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4. It appears as a white to light yellow solid and has a melting point of approximately 217-221°C . This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is insoluble in water . It is primarily used as a raw material and intermediate in organic synthesis, as well as a building block for coordination compounds and fluorescent probes .
Aplicaciones Científicas De Investigación
3-Bromopyridine-2,6-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination compounds and fluorescent probes . In biology and medicine, it can be used to prepare biologically active molecules and ligands for catalysts . The compound is also utilized in the development of photosensitizers and supramolecular architectures . Its versatility makes it a valuable tool in various fields of research.
Mecanismo De Acción
Target of Action
3-Bromopyridine-2,6-dicarboxylic Acid is an organic compound with the molecular formula C7H4BrNO4 It’s known that brominated pyridine derivatives are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of organic compounds .
Mode of Action
Bromination reactions, such as the one used to synthesize this compound, typically involve the addition of a bromine atom to a target molecule . This can increase the polarity of the molecule and activate certain bonds, leading to the formation of a halogen-substituted target product .
Biochemical Pathways
It’s known that brominated pyridine derivatives can be used as building blocks in the synthesis of various organic compounds . Therefore, it’s plausible that this compound could influence a range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
Given its use as an intermediate in organic synthesis, it’s likely that its primary effect is the modification of target molecules, potentially leading to the formation of new compounds with different properties .
Action Environment
The action of 3-Bromopyridine-2,6-dicarboxylic Acid can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of certain solvents could impact its efficacy . Additionally, as with any chemical reaction, factors such as temperature and pH could also play a role in its stability and reactivity .
Métodos De Preparación
The synthesis of 3-bromopyridine-2,6-dicarboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 3-bromopyridine with sulfur dioxide to generate 3-bromopyridine-2-carboxylic acid, which is then reacted with sodium nitrate to produce 3-bromopyridine-2,6-dicarboxylic acid . Another method involves the bromination of pyridine in the presence of sulfuric acid, followed by further reactions to introduce the carboxylic acid groups . These methods are suitable for both laboratory and industrial production due to their relatively mild reaction conditions and high yields .
Análisis De Reacciones Químicas
3-Bromopyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, sulfur dioxide, and sodium nitrate . For example, the compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, leading to the formation of different derivatives . Additionally, it can participate in oxidation reactions to form more complex structures . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
3-Bromopyridine-2,6-dicarboxylic acid can be compared with other similar compounds such as 2-bromopyridine and 3-bromopyridine-2-carboxylic acid . While all these compounds contain a bromine atom attached to a pyridine ring, their reactivity and applications differ due to the presence and position of additional functional groups. For example, 2-bromopyridine is commonly used as an intermediate for the synthesis of various pyridine derivatives , whereas 3-bromopyridine-2,6-dicarboxylic acid is more specialized for use in coordination chemistry and fluorescent probes . This uniqueness makes 3-bromopyridine-2,6-dicarboxylic acid a valuable compound in specific research applications.
Propiedades
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)


